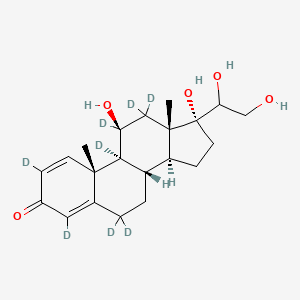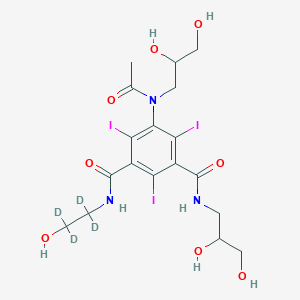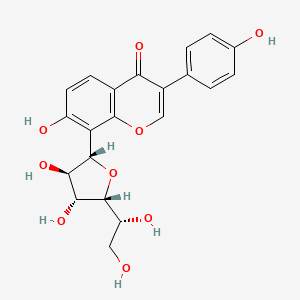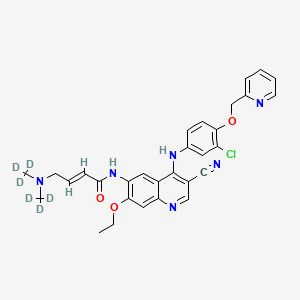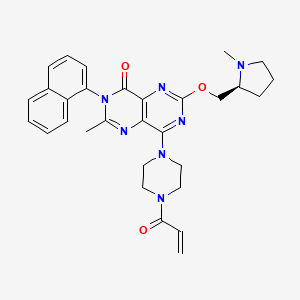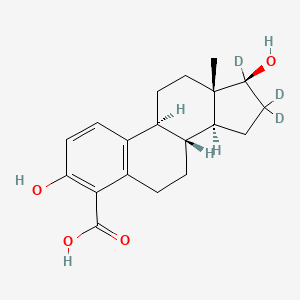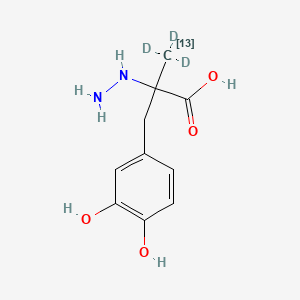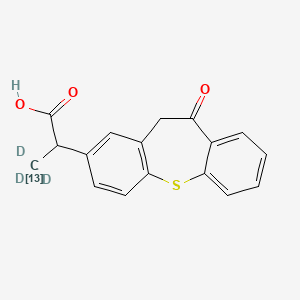
Zaltoprofen-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaltoprofène-13C,d3 : est une version marquée du zaltoprofène, un anti-inflammatoire non stéroïdien (AINS). Ce composé est spécifiquement marqué au carbone-13 et au deutérium, ce qui le rend utile dans diverses applications de recherche scientifique. Le zaltoprofène lui-même est connu pour ses propriétés anti-inflammatoires et analgésiques puissantes, agissant principalement comme un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du zaltoprofène-13C,d3 implique l'incorporation du carbone-13 et du deutérium dans la molécule de zaltoprofène. La voie de synthèse générale du zaltoprofène comprend l'utilisation de l'acide phénylacétique 5-(1-propionyl)-2-thiophényle comme initiateur, suivie d'un réarrangement, d'une hydrolyse et d'une cyclisation . L'étape de réarrangement implique souvent une illumination par la chaleur, ce qui améliore l'efficacité de la réaction et le rendement.
Méthodes de production industrielle : La production industrielle du zaltoprofène-13C,d3 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé est conçu pour être respectueux de l'environnement et adapté à la production de masse, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le zaltoprofène-13C,d3 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de zaltoprofène S-oxyde.
Réduction : Cette réaction peut convertir le zaltoprofène-13C,d3 en son composé parent.
Substitution : Cette réaction peut impliquer le remplacement de groupes fonctionnels au sein de la molécule.
Réactifs et conditions communs :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le zaltoprofène S-oxyde, le 10-hydroxyzaltoprofène et d'autres dérivés .
Applications de recherche scientifique
Le zaltoprofène-13C,d3 est largement utilisé dans la recherche scientifique en raison de ses isotopes marqués, qui en font un excellent traceur pour la quantification pendant le développement de médicaments. Ses applications comprennent :
Chimie : Utilisé comme traceur dans les études pharmacocinétiques et métaboliques.
Biologie : Aide à étudier les voies biologiques et les interactions du zaltoprofène.
Médecine : Utilisé dans le développement de nouveaux AINS et la compréhension de leurs mécanismes.
Industrie : Employé dans le contrôle qualité et la standardisation des produits pharmaceutiques
Mécanisme d'action
Le zaltoprofène-13C,d3 exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est impliquée dans la synthèse des prostaglandines qui médient l'inflammation et la douleur. En inhibant la COX-2, le zaltoprofène-13C,d3 réduit la production de ces médiateurs inflammatoires, ce qui procure des effets anti-inflammatoires et analgésiques .
Applications De Recherche Scientifique
Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies.
Biology: Helps in studying the biological pathways and interactions of Zaltoprofen.
Medicine: Used in the development of new NSAIDs and understanding their mechanisms.
Industry: Employed in the quality control and standardization of pharmaceutical products
Mécanisme D'action
Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
Ibuprofène : Un autre AINS avec des propriétés anti-inflammatoires similaires, mais moins sélectif pour la COX-2.
Diclofénac : Un AINS puissant avec un spectre d'action plus large, mais des effets secondaires gastro-intestinaux plus importants.
Kétoprofène : Similaire au zaltoprofène, mais avec des propriétés pharmacocinétiques différentes.
Unicité : Le zaltoprofène-13C,d3 est unique en raison de ses isotopes marqués, qui offrent des capacités accrues pour la recherche et le développement. Son inhibition sélective de la COX-2 en fait également un choix privilégié pour les études axées sur l'inflammation et la douleur, sans les effets secondaires gastro-intestinaux généralement associés aux autres AINS .
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |
Clé InChI |
MUXFZBHBYYYLTH-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


